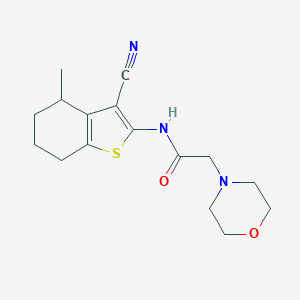
N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-morpholinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-morpholinyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is critical for the survival and proliferation of B cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies and autoimmune diseases.
Mecanismo De Acción
N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-morpholinyl)acetamide binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. BTK is essential for B-cell survival and proliferation, and its inhibition leads to decreased B-cell activity. N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-morpholinyl)acetamide also has off-target effects on other kinases such as interleukin-2-inducible T-cell kinase (ITK) and TEC kinase (TEC), which may contribute to its overall efficacy.
Biochemical and Physiological Effects:
N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-morpholinyl)acetamide has been shown to decrease B-cell proliferation and survival in vitro and in vivo. It also reduces the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in mouse models of autoimmune diseases. N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-morpholinyl)acetamide has been well-tolerated in preclinical studies, with no significant toxicity observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-morpholinyl)acetamide has several advantages as a tool compound for studying B-cell biology and diseases. It is a potent and selective inhibitor of BTK, which makes it a valuable tool for dissecting the role of BTK in B-cell signaling pathways. N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-morpholinyl)acetamide also has off-target effects on other kinases, which may provide insights into the cross-talk between different signaling pathways. However, N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-morpholinyl)acetamide has some limitations as a tool compound. It is a small molecule inhibitor, which may not fully recapitulate the effects of genetic knockout or knockdown of BTK. N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-morpholinyl)acetamide also has limited solubility in aqueous solutions, which may affect its bioavailability in vivo.
Direcciones Futuras
For research on N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-morpholinyl)acetamide include investigating its potential as a combination therapy with other targeted agents, as well as exploring its effects on other cell types and signaling pathways.
Métodos De Síntesis
N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-morpholinyl)acetamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of several intermediates, which are then coupled to form the final product. The process involves a combination of organic chemistry techniques including column chromatography, crystallization, and NMR spectroscopy for product characterization.
Aplicaciones Científicas De Investigación
N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-morpholinyl)acetamide has been extensively studied in preclinical models of B-cell malignancies and autoimmune diseases. In vitro studies have shown that N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-morpholinyl)acetamide inhibits BTK activity and downstream signaling pathways, leading to decreased cell proliferation and survival. In vivo studies have demonstrated that N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-morpholinyl)acetamide has anti-tumor activity in mouse models of chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-morpholinyl)acetamide has also shown efficacy in mouse models of autoimmune diseases such as rheumatoid arthritis and lupus.
Propiedades
Fórmula molecular |
C16H21N3O2S |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C16H21N3O2S/c1-11-3-2-4-13-15(11)12(9-17)16(22-13)18-14(20)10-19-5-7-21-8-6-19/h11H,2-8,10H2,1H3,(H,18,20) |
Clave InChI |
FAQJPPJALATCPL-UHFFFAOYSA-N |
SMILES |
CC1CCCC2=C1C(=C(S2)NC(=O)CN3CCOCC3)C#N |
SMILES canónico |
CC1CCCC2=C1C(=C(S2)NC(=O)CN3CCOCC3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-({[4-(2-pyridinyl)-1-piperazinyl]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B276243.png)
![Ethyl 2-{[(4-acetyl-1,4-diazepan-1-yl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B276244.png)
![Ethyl 6-methyl-2-{[(4-methyl-1,4-diazepan-1-yl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B276245.png)
![Ethyl 2-({[ethyl(methyl)amino]carbothioyl}amino)-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B276246.png)
![8-(4-Chlorophenyl)thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B276248.png)
![5-amino-1-[6-(3,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B276250.png)
![5-amino-1-[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B276251.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(3-methylphenyl)thieno[3,2-d]pyrimidine](/img/structure/B276252.png)
![N-isopropyl-6,8-dimethoxy-4-methyl-1,3-dihydro-2H-pyrrolo[3,4-c]quinoline-2-carboxamide](/img/structure/B276254.png)
![4-[7-(4-acetyl-1,4-diazepan-1-yl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl ethyl ether](/img/structure/B276256.png)
![2-(3-Methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B276258.png)
![7-Amino-5-(3-methoxyphenyl)-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B276261.png)
![7-Amino-5-(4-chlorophenyl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B276262.png)
![7-Amino-2,5-bis(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B276264.png)